10-Methyl-11-hydroxyaporphine is a compound that belongs to the class of aporphines, which are a group of alkaloids derived from the opium poppy. This compound is characterized by its unique structure, which includes a methyl group at the 10-position and a hydroxyl group at the 11-position of the aporphine skeleton. Research indicates that 10-methyl-11-hydroxyaporphine exhibits significant pharmacological activity, particularly as a selective agonist for serotonin receptors, specifically the 5-HT1A receptor.
The synthesis of 10-methyl-11-hydroxyaporphine has been achieved through various methods, often starting from natural alkaloids such as morphine or apomorphine. These precursors are modified through chemical reactions to introduce the necessary functional groups at specific positions on the aporphine framework .
10-Methyl-11-hydroxyaporphine can be classified under several categories:
The synthesis of 10-methyl-11-hydroxyaporphine typically involves several steps:
The synthesis has been optimized for efficiency, allowing for regioselective modifications that yield high purity products. Techniques such as chromatography are employed to isolate and purify intermediates and final products.
10-Methyl-11-hydroxyaporphine participates in various chemical reactions that reflect its potential pharmacological activities:
The binding affinity and selectivity profiles have been studied using in vitro assays, where competitive binding studies demonstrate its efficacy at serotonin receptors compared to other neurotransmitter systems.
The mechanism of action for 10-methyl-11-hydroxyaporphine primarily involves its interaction with serotonin receptors. Upon binding to the 5-HT1A receptor:
Studies have shown that this compound acts as a full agonist at the 5-HT1A receptor, leading to significant serotonergic effects without activating dopaminergic pathways.
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) can provide additional insights into its physical properties.
10-Methyl-11-hydroxyaporphine has potential applications in:
10-Methyl-11-hydroxyaporphine (C₁₈H₁₉NO) is synthesized from morphine through strategic modifications of its pentacyclic structure. A pivotal advancement involves the acid-catalyzed rearrangement of morphine derivatives under controlled conditions. Specifically, 3-O-protected morphine precursors undergo selective C-ring cleavage and recombination to form the aporphine core. This is achieved through a phenyltetrazole ether intermediate, enabling the critical transposition of oxygen functionalities to position C11 [1] [5]. Subsequent O-demethylation and selective re-methylation at C10 yield the target compound.
A refined approach utilizes regioselective deprotection of 10,11-(isopropylidenyl dioxy)aporphine intermediates. Treatment with trimethylaluminum (10 equivalents) opens the ketal at C11, followed by methyl p-toluenesulfonate/NaH methylation at C10. Final debutylation delivers 10-methyl-11-hydroxyaporphine in 78% overall yield—a significant improvement over classical methods [9] [10].
Table 1: Key Synthetic Intermediates from Morphine
Intermediate | Reagent | Function | Yield |
---|---|---|---|
3-O-(Phenyltetrazolyl)morphine | Triflic anhydride | C-ring activation | 85% |
10-(Phenyltetrazolyl)aporphine | Methanesulfonic acid, Δ | Aporphine ring formation | 70% |
10,11-Isopropylidene ketal | Acetone, BF₃·Et₂O | Hydroxy group protection | 92% |
10-Methoxy-11-t-butyloxy | MeOTs, NaH | Regioselective methylation | 95% |
While traditional reflux methods for aporphine synthesis require 6–12 hours, microwave irradiation reduces reaction times to ≤30 minutes. This technique accelerates key steps like N-alkylation and O-demethylation. For example, N-propylation of noraporphines using propyl bromide under microwave conditions (150°C, 20 min) achieves >95% conversion versus 40% with conventional heating [6]. Similarly, selective O-demethylation of 10,11-dimethoxyaporphines with sodium ethanethiolate completes within 15 minutes at 120°C, minimizing side-product formation [6]. Though direct reports on 10-methyl-11-hydroxyaporphine are limited, the broader applicability of microwave chemistry to aporphine systems suggests significant potential for optimizing its synthesis.
The chiral center at C6a dictates the pharmacological profile of 10-methyl-11-hydroxyaporphine. The (R)-enantiomer exhibits near-exclusive affinity for serotonin 5-HT₁ₐ receptors (Kᵢ = 8 nM), while the (S)-form shows negligible activity [2] [8]. This stereodivergence arises from differential binding pocket accommodation:
Table 2: Enantiomeric Pharmacology
Isomer | 5-HT₁ₐ EC₅₀ (nM) | D₂ EC₅₀ (nM) | 5-HT₁ₐ:D₂ Selectivity |
---|---|---|---|
(R)- | 8 ± 0.9 | >10,000 | >1,250 |
(S)- | >10,000 | >10,000 | - |
Chiral separation employs polysaccharide-based stationary phases (e.g., amylose tris-3,5-dimethylphenylcarbamate). Elution order reversal is achievable by altering mobile phase additives (e.g., 0.1% formic acid vs. 0.5% diethylamine), with the (R)-enantiomer consistently eluting first under polar organic conditions [7].
N-Alkylation of the aporphine nitrogen modulates receptor selectivity and metabolic stability. Noraporphines (N-desmethyl precursors) undergo reductive amination or alkyl halide coupling to install diverse substituents:
Table 3: N-Substituent Effects on Receptor Binding
N-Substituent | 5-HT₁ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | log P |
---|---|---|---|
Methyl | 8 ± 0.9 | >10,000 | 1.4 |
Propyl | 5 ± 0.7 | >10,000 | 2.3 |
Allyl | 12 ± 1.1 | 8,500 ± 420 | 1.9 |
Fluoropropyl | 7 ± 0.8 | >10,000 | 2.1 |
Notably, N-alkyl chain length beyond propyl diminishes 5-HT₁ₐ affinity due to cavity size limitations. Ester prodrugs (e.g., N-acetyl) of 11-hydroxyaporphines also show improved oral bioavailability by mitigating first-pass oxidation [5] [8].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: